

A Technical Guide to a C9-Nitrophthalazine Derivative: Synthesis, Properties, and Therapeutic Potential

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Compound of Interest

	1,4-Dioxo-1,2,3,4-
Compound Name:	tetrahydropthalazine-6-carboxylic acid
Cat. No.:	B1296674

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Note on the Molecular Formula: The specified molecular formula C9H6N2O4 for a phthalazine derivative did not directly correspond to a readily identifiable compound in chemical literature. However, a closely related and plausible structure is that of an N-methylated nitrophthalhydrazide, 2-methyl-6-nitro-2,3-dihydropthalazine-1,4-dione, with the molecular formula C9H7N3O4. This guide will focus on this scientifically pertinent compound, providing a comprehensive overview of its synthesis, properties, and potential applications in drug discovery, areas where phthalazine derivatives have shown considerable promise.[1][2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the proposed compound, 2-methyl-6-nitro-2,3-dihydropthalazine-1,4-dione. Some properties are extrapolated from its parent compound, 4-nitrophthalhydrazide.

Property	Value	Source
IUPAC Name	2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione	-
Molecular Formula	C9H7N3O4	-
Molecular Weight	221.17 g/mol	Calculated
Appearance	Expected to be a pale yellow solid	Inferred from [5]
Melting Point	>300 °C (decomposes) (for the parent compound)	[6]
Solubility	Likely soluble in polar organic solvents like DMSO and DMF	Inferred

Synthesis and Experimental Protocols

The synthesis of 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione is proposed as a two-step process. The first step involves the synthesis of the precursor 4-nitrophthalhydrazide, followed by N-methylation.

Step 1: Synthesis of 4-Nitrophthalhydrazide

This procedure is adapted from established methods for the synthesis of phthalhydrazides from corresponding phthalic acids.

Reaction: 3-Nitrophthalic acid reacts with hydrazine hydrate in a condensation reaction to form 6-nitro-2,3-dihydrophthalazine-1,4-dione (4-nitrophthalhydrazide).

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (47.4 mmol) of 3-nitrophthalic acid in 50 mL of ethanol.
- Addition of Hydrazine: To the stirred solution, slowly add 2.4 mL (49.8 mmol) of hydrazine hydrate (98%).

- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Isolation of Product: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 4-nitrophthalhydrazide as a pale-yellow solid.

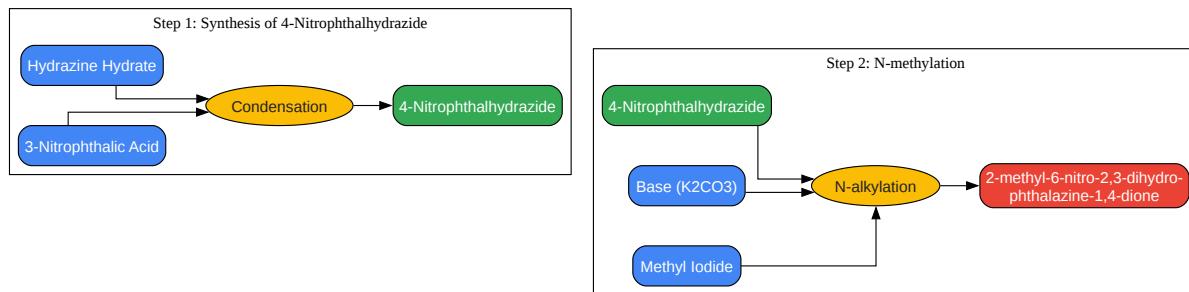
Step 2: N-methylation of 4-Nitrophthalhydrazide

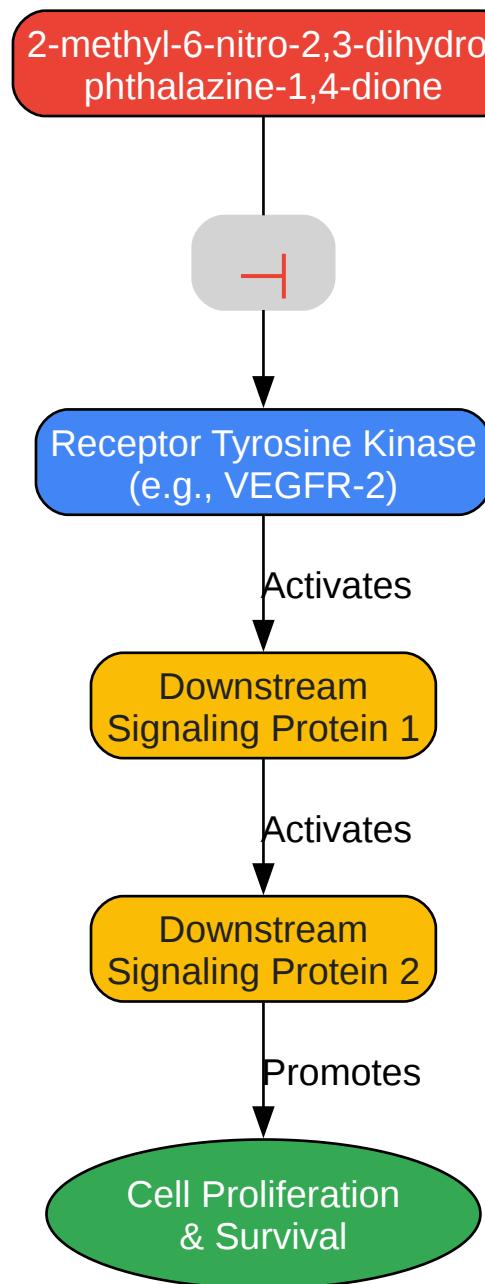
This is a standard N-alkylation reaction of a cyclic imide.[\[7\]](#)[\[8\]](#)

Reaction: 4-Nitrophthalhydrazide is N-methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol:

- Reactant Preparation: Suspend 5.0 g (24.1 mmol) of 4-nitrophthalhydrazide in 50 mL of dimethylformamide (DMF) in a round-bottom flask.
- Addition of Base: Add 3.7 g (26.5 mmol) of anhydrous potassium carbonate to the suspension.
- Addition of Methylating Agent: To the stirred mixture, add 1.6 mL (25.3 mmol) of methyl iodide.
- Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography.
- Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate.
- Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent to yield 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione.





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References

- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - Lookchem [lookchem.com]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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